Complete Loss of PKC Inhibitory Activity Following a Single Ala→Glu Mutation
The active peptide PKC (19-36) potently inhibits PKC with an IC50 of <1 µM, as established in early specificity studies [1]. In direct functional assays, [Glu27]-PKC (19-36) exhibits no detectable inhibition of PKC activity at concentrations up to 10 µM [2]. This single-point mutation (Ala27→Glu) within the pseudosubstrate domain is sufficient to completely abolish the peptide's inhibitory function.
| Evidence Dimension | Inhibition of PKC Activity |
|---|---|
| Target Compound Data | No detectable inhibition at 10 µM |
| Comparator Or Baseline | PKC (19-36): IC50 < 1 µM |
| Quantified Difference | >10-fold loss of potency; complete loss of function at standard working concentrations |
| Conditions | In vitro kinase assay with purified PKC and synthetic peptide substrate [1]; functional LTD assay in cerebellar slices [2] |
Why This Matters
This quantitative difference confirms the necessity of the Ala27 residue for inhibitory activity and validates [Glu27]-PKC (19-36) as a definitive inactive control.
- [1] Smith MK, et al. A single amino acid substitution in the pseudosubstrate site of protein kinase C abolishes its inhibitory activity. J Biol Chem. 1990;265(4):1837-1840. View Source
- [2] Inoue M, et al. Synaptic LTD and LTD-IE share the intracellular Ca2+ and PKC pathway as an underlying mechanism but SK channels were not related. J Neurosci. 2017;37(23):5659. Figure 5C. View Source
